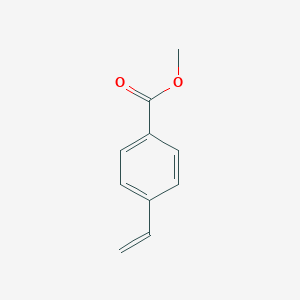

Methyl 4-vinylbenzoate

Cat. No. B093427

Key on ui cas rn:

1076-96-6

M. Wt: 162.18 g/mol

InChI Key: NUMHUJZXKZKUBN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06313340B1

Procedure details

To a three-neck, round-bottom flask equipped with an overhead stirrer, addition funnel, and a nitrogen inlet was added sodium hydride as a 60 percent dispersion (58.5 g, 1.46 mole). The sodium hydride was washed with THF (300 mL) then fresh THF (2000 mL) added. To the well-stirred suspension at room temperature was added methyltriphenyl-phosphonium bromide (500.1 g, 1.40 mole) over 35 minutes. After another 40 minutes of stirring, a solution of methyl p-formylbenzoate (218.9 g, 1.33 mole) in THF (600 mL) was added over 20-25 minutes. The mixture was then stirred at room temperature overnight for a total of 18 hours. The mixture was then filtered and the filtrate concentrated in vacuo. The residue was then treated with a 50 percent solution of ethyl acetate in hexanes (1400 mL) and filtered again. This filtrate was then concentrated in vacuo and placed on a large chromatography column (1400 mL of silica gel 60, 35-70 mesh packed with a 5 percent solution of ethyl acetate in hexanes) and eluted with a 5 percent solution of ethyl acetate in hexanes. The desired fractions were combined and concentrated in vacuo to provide 180.67 g (83.5 percent) of oil which slowly solidified to a white waxy solid. Proton NMR (Gemini 300 MHz in deuterochloroform): delta 7.98 (2H), 7.42 (2H), 6.72 (1H), 5.82 (1H), 5.37 (1H), 3.88 (3H). FDMS confirmed a mass of 162.

Name

Yield

83.5%

Identifiers

|

REACTION_CXSMILES

|

[H-].[Na+].[CH:3]([C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=1)=O.[CH2:15]1COCC1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH:3]([C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=1)=[CH2:15] |f:0.1,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

218.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C1=CC=C(C(=O)OC)C=C1

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

500.1 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After another 40 minutes of stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a three-neck, round-bottom flask equipped with an overhead stirrer, addition funnel, and a nitrogen inlet

|

WASH

|

Type

|

WASH

|

|

Details

|

The sodium hydride was washed with THF (300 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

fresh THF (2000 mL) added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was then stirred at room temperature overnight for a total of 18 hours

|

|

Duration

|

18 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was then filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate concentrated in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The residue was then treated with a 50 percent solution of ethyl acetate in hexanes (1400 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered again

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

This filtrate was then concentrated in vacuo

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with a 5 percent solution of ethyl acetate in hexanes

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

Outcomes

Product

Details

Reaction Time |

40 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)C1=CC=C(C(=O)OC)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 180.67 g | |

| YIELD: PERCENTYIELD | 83.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |